molecular formula C14H23ClN2O B12763027 2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride CAS No. 88364-23-2

2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride

Cat. No.: B12763027
CAS No.: 88364-23-2
M. Wt: 270.80 g/mol
InChI Key: QYKGHDRKODYDNE-UHFFFAOYSA-N
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Description

2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a piperazine ring attached to a tetrahydroindanone structure, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-1-indanone with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subject to ongoing research, but it is believed to influence dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological use.

Uniqueness

2-(1-Piperazinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperazine ring and a tetrahydroindanone moiety sets it apart from other compounds, making it a valuable candidate for drug development and research.

Properties

CAS No.

88364-23-2

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c17-14-12(10-16-7-5-15-6-8-16)9-11-3-1-2-4-13(11)14;/h12,15H,1-10H2;1H

InChI Key

QYKGHDRKODYDNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC(C2=O)CN3CCNCC3.Cl

Origin of Product

United States

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